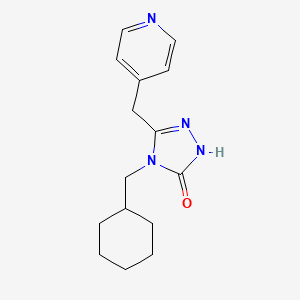![molecular formula C24H31N3O3 B4255342 1-{3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4255342.png)
1-{3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
説明
1-{3-[1-(2-methyl-3-furoyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as MPP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
科学的研究の応用
MPP has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. In neurology, MPP has been shown to have neuroprotective effects against oxidative stress-induced damage and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, MPP has been studied for its anxiolytic and antidepressant effects and may have potential in the treatment of anxiety and depression. In pharmacology, MPP has been shown to have antipsychotic and anticonvulsant effects and may have potential in the treatment of schizophrenia and epilepsy.
作用機序
The exact mechanism of action of MPP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and glutamatergic systems. MPP has been shown to have affinity for dopamine D2 and serotonin 5-HT1A receptors, which may contribute to its antipsychotic and antidepressant effects. MPP has also been shown to modulate glutamatergic neurotransmission, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects in animal models. In neurology, MPP has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. In psychiatry, MPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In pharmacology, MPP has been shown to decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant effects.
実験室実験の利点と制限
MPP has several advantages for lab experiments, including its high purity, good yields, and well-established synthesis methods. However, MPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for the study of MPP, including:
1. Further studies to understand the mechanism of action of MPP and its potential therapeutic applications in neurology, psychiatry, and pharmacology.
2. Studies to optimize the synthesis methods of MPP and develop new derivatives with improved pharmacological properties.
3. Studies to investigate the potential toxicity of MPP and develop safety guidelines for its use in lab experiments.
4. Studies to investigate the pharmacokinetics and pharmacodynamics of MPP in animal models and humans.
5. Studies to investigate the potential interactions of MPP with other drugs and substances.
Conclusion:
In conclusion, MPP is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis methods of MPP have been optimized to yield high purity and good yields. MPP has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and pharmacology. The exact mechanism of action of MPP is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. MPP has several advantages for lab experiments, including its high purity and well-established synthesis methods, but also has some limitations. There are several future directions for the study of MPP, including further studies to understand its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-19-22(11-18-30-19)24(29)27-12-9-20(10-13-27)7-8-23(28)26-16-14-25(15-17-26)21-5-3-2-4-6-21/h2-6,11,18,20H,7-10,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCGXYMTJWGJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCC(CC2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(1H-pyrazol-1-yl)propyl]piperidine](/img/structure/B4255281.png)
![1-{2-[1-(2-amino-6-morpholin-4-ylpyrimidin-4-yl)piperidin-4-yl]ethyl}pyrrolidin-2-one](/img/structure/B4255287.png)
![2-{4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-1-yl}-3-methylpyrazine](/img/structure/B4255292.png)
![5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4255301.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-butenamide](/img/structure/B4255303.png)

![4-(allyloxy)-3-ethoxy-N-[(2S)-tetrahydrofuran-2-ylmethyl]benzamide](/img/structure/B4255325.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(2-phenoxyethyl)benzamide](/img/structure/B4255333.png)
![3-(1H-indol-3-yl)-N-[2-(2-thienylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4255340.png)
![N~2~-[2-(2-aminoethyl)-4-quinazolinyl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine dihydrochloride](/img/structure/B4255352.png)
![1-(3-methoxypropanoyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B4255360.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B4255362.png)